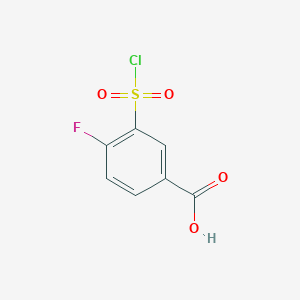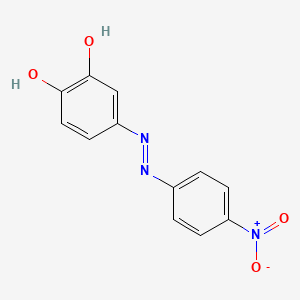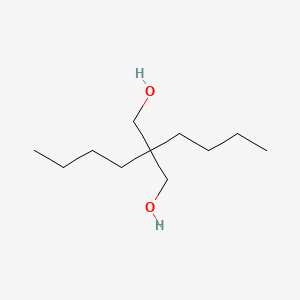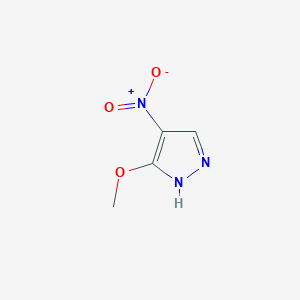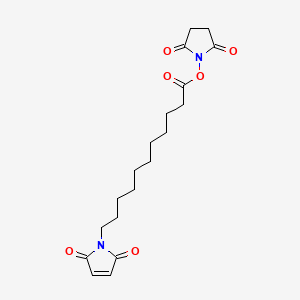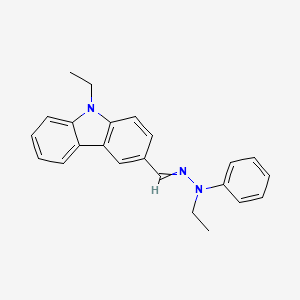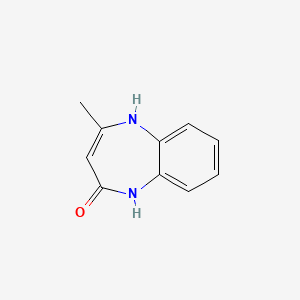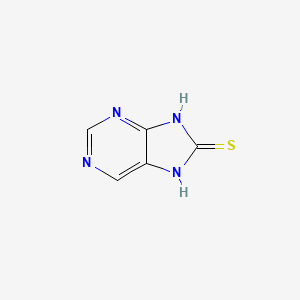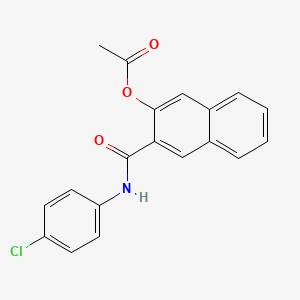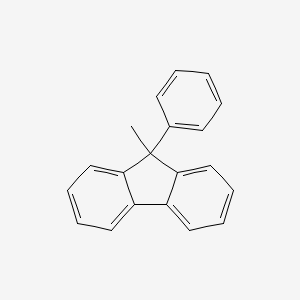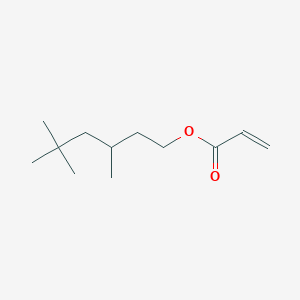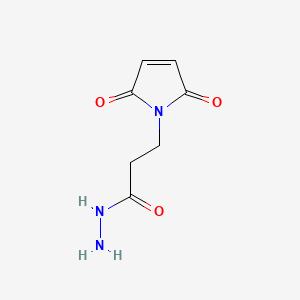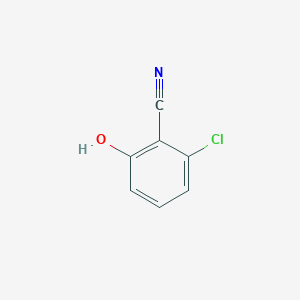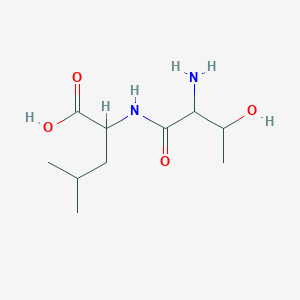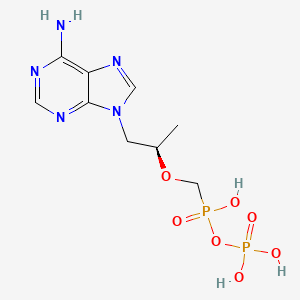
替诺福韦磷酸酯
描述
[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid is a useful research compound. Its molecular formula is C9H15N5O7P2 and its molecular weight is 367.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
HIV 治疗和管理
替诺福韦磷酸酯是治疗人类免疫缺陷病毒 (HIV) 的基石。 作为一种核苷类逆转录酶抑制剂 (NRTI),它与天然底物竞争,并被整合到病毒 DNA 中,从而有效地阻止病毒复制 。由于其疗效和相对良好的安全性,它被纳入许多抗逆转录病毒治疗方案中。
乙型肝炎治疗
该化合物对乙型肝炎病毒 (HBV) 具有显著的活性。 通过抑制 HBV 聚合酶,它阻止病毒复制,使其成为慢性乙型肝炎管理中的宝贵选择 。其使用有助于减少与 HBV 相关的肝硬化和肝细胞癌的发生率。
暴露后预防 (PEP)
替诺福韦磷酸酯用于 PEP,PEP 是一种预防性医疗治疗,在接触病原体(如 HIV)后立即开始,以预防感染。 其在 PEP 方案中的有效性是控制 HIV 传播的一个重大进步,特别是在医疗保健环境中 。
暴露前预防 (PrEP)
作为 PrEP 的一部分,替诺福韦磷酸酯被给予有 HIV 感染高风险的个人。 它改变了 HIV 预防策略,为传统方法(如避孕套)提供了额外的保护层 。
抗病毒药物开发
替诺福韦磷酸酯的作用机制是开发新型抗病毒药物的模型。 其通过靶向特定酶来抑制病毒复制的能力为各种病毒感染的新型治疗方法的创造铺平了道路 。
药代动力学研究
该化合物的独特药代动力学已成为广泛研究的主题。 研究集中在提高其生物利用度和减少潜在副作用,从而开发出替诺福韦富马酸酯 (TDF) 和替诺福韦艾拉芬酰胺 (TAF) 等前药,这些前药具有更好的药代动力学特征 。
抗寄生虫研究
新兴研究表明替诺福韦磷酸酯衍生物在抗寄生虫治疗中的潜在应用,特别是在治疗疟疾方面。 正在对该化合物进行修饰,以增强其对抗寄生虫感染的疗效 。
肿瘤学研究
虽然不是主要应用,但人们对探索替诺福韦磷酸酯及其类似物在肿瘤学中的作用很感兴趣。 其抑制 DNA 聚合酶的机制可能会被利用来开发针对快速分裂的癌细胞的治疗方法 。
作用机制
Target of Action
Tenofovir Phosphate primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA .
Mode of Action
Tenofovir Phosphate acts as an antiviral acyclic nucleoside phosphonate . Once activated by bi-phosphorylation, it becomes a potent inhibitor of the viral reverse transcriptase . It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .
Biochemical Pathways
Tenofovir Phosphate affects the reverse transcription pathway of the HIV and Hepatitis B viruses . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and an increase in CD4 cell count .
Pharmacokinetics
Tenofovir Phosphate exhibits favorable pharmacokinetic properties. It is well absorbed and widely distributed in the body . The compound is metabolized to its active form, tenofovir diphosphate, in hepatic cells . It is primarily excreted unchanged in the urine . These properties contribute to its high bioavailability and efficacy in the treatment of HIV and Hepatitis B infections .
Result of Action
The action of Tenofovir Phosphate leads to a decrease in the viral load and an increase in the number of healthy immune cells, specifically CD4 cells . This helps to strengthen the immune response against the virus and slows the progression of the disease .
Action Environment
The action, efficacy, and stability of Tenofovir Phosphate can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness through drug-drug interactions . Additionally, patient-specific factors such as age, gender, renal function, and genetic variations can also affect the pharmacokinetics and pharmacodynamics of Tenofovir Phosphate .
生化分析
Biochemical Properties
Tenofovir Phosphate plays a crucial role in biochemical reactions by acting as a nucleotide analog reverse transcriptase inhibitor. It interacts with several enzymes and proteins, most notably the viral reverse transcriptase enzyme. By mimicking the natural nucleotides, Tenofovir Phosphate gets incorporated into the viral DNA chain during replication, leading to premature termination of the DNA strand . This interaction is critical in preventing the proliferation of the virus within the host cells.
Cellular Effects
Tenofovir Phosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus by targeting the reverse transcriptase enzyme. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into the viral DNA disrupts the normal function of the infected cells, leading to reduced viral load and improved immune function in patients . Additionally, Tenofovir Phosphate has been shown to cause mitochondrial toxicity in renal cells, leading to potential nephrotoxicity .
Molecular Mechanism
The molecular mechanism of Tenofovir Phosphate involves its conversion to Tenofovir diphosphate, the active metabolite. This metabolite competes with natural deoxyribonucleotide substrates for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the lack of a 3’-OH group necessary for DNA elongation . This mechanism effectively halts viral replication and reduces the viral load in infected individuals.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenofovir Phosphate change over time. The compound is relatively stable, but its long-term use can lead to the development of resistance in viral populations. Studies have shown that prolonged exposure to Tenofovir Phosphate can result in mutations in the viral reverse transcriptase enzyme, reducing the drug’s efficacy . Additionally, long-term use has been associated with renal toxicity and bone density loss in patients .
Dosage Effects in Animal Models
The effects of Tenofovir Phosphate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, Tenofovir Phosphate has been associated with nephrotoxicity and bone density loss . Studies in animal models have shown that the compound can cause renal tubular dysfunction and decreased bone mineral density, particularly in older animals .
Metabolic Pathways
Tenofovir Phosphate is involved in several metabolic pathways. After administration, it is converted to its active form, Tenofovir diphosphate, through phosphorylation by cellular kinases. This active metabolite then inhibits viral reverse transcriptase. The compound is primarily eliminated by renal excretion, with a significant portion being excreted unchanged in the urine . The metabolic pathways also involve interactions with enzymes such as organic anion transporters, which facilitate its renal excretion .
Transport and Distribution
Tenofovir Phosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic anion transporters and distributed to tissues, including the liver, kidneys, and bones . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. In the kidneys, Tenofovir Phosphate is actively secreted into the renal tubules, where it can exert its nephrotoxic effects .
Subcellular Localization
The subcellular localization of Tenofovir Phosphate is primarily within the mitochondria of renal tubular cells. This localization is associated with its nephrotoxic effects, as the compound can cause mitochondrial dysfunction and oxidative stress . The targeting of Tenofovir Phosphate to specific cellular compartments is facilitated by its chemical structure, which allows it to cross cellular membranes and accumulate in mitochondria.
属性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRSOMUPPCKPB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422505 | |
| Record name | Tenofovir Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206646-04-0 | |
| Record name | Tenofovir Phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tenofovir Phosphate congeners affect their ability to inhibit human purine nucleoside phosphorylase?
A1: The research primarily explores the structure-activity relationship of various Tenofovir Phosphate derivatives, focusing on their interaction with human purine nucleoside phosphorylase. The study found that (R)- and (S)-PMPGp demonstrated the most potent inhibitory effects with Ki values around 10^-8 mol/l []. These compounds exhibited a competitive mode of inhibition. Interestingly, introducing a bromine atom at the 8th position of the purine ring, as seen in PMP-8-BrDAPp enantiomers, led to an allosteric binding mode and a mixed type of inhibition. This suggests that modifications to the core structure of Tenofovir Phosphate, particularly at the 8th position of the purine ring, can significantly influence its binding mode and inhibitory potency against human purine nucleoside phosphorylase [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


